(R)-1,2,3,4-四氢萘-2-胺

描述

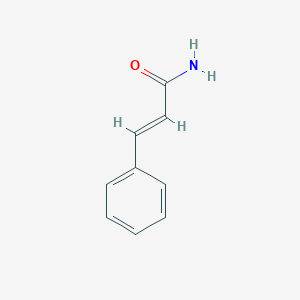

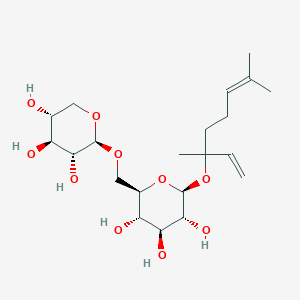

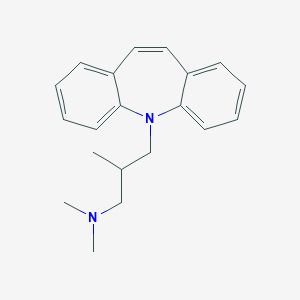

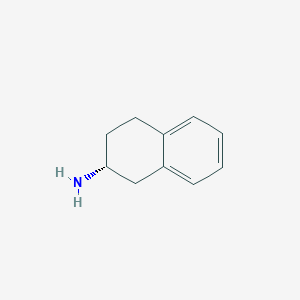

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is a chiral compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure consists of a tetrahydronaphthalene backbone with an amine group at the second position. This compound is of interest due to its potential applications in medicinal chemistry and its role in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported in several studies. For instance, a stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was developed on a multikilogram scale, involving the key steps of sulfinyl imine formation and stereoselective reduction . Another study reported the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a sequence of reactions including bromination, esterification, and Birch reduction, culminating in a Curtius rearrangement and hydrogenolysis .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been elucidated using various techniques such as X-ray crystallography. For example, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and an extensive intermolecular hydrogen bond network . Similarly, the structure of a related compound with epoxy, hydroxyl, and methyl groups was characterized, showing equatorial positioning of the hydroxyl and methyl groups and a chain of molecules linked by hydrogen bonds .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives undergo various chemical reactions, which are crucial for their transformation into biologically active compounds. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes resulted in the formation of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones, depending on the electron-donating or withdrawing nature of the arenealdehydes . The atropisomerism phenomenon was also observed in these reactions, indicating the dynamic stereochemistry of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure and the substituents present. The presence of chiral centers, as well as functional groups like amines and epoxides, can significantly affect properties such as solubility, boiling point, and reactivity. The synthesis of (-)-5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene, an inhibitor of beta-amyloid(1-42) aggregation, highlights the importance of these properties in the context of biological activity . The compound's ability to inhibit fibrillar aggregation is likely related to its specific stereochemistry and functional groups.

科学研究应用

生物活性化合物的合成

(R)-1,2,3,4-四氢萘-2-胺及其衍生物是在生物活性化合物的合成中重要的合成中间体。一项研究详细描述了对这些化合物的酰化,随后进行氧化和还原过程,从而产生氨基萘酮和醇。这些中间体在合成各种生物活性分子(Men Wei-dong, 2013)中起着至关重要的作用。

大规模立体选择性合成

开发了一种用于大规模、立体选择性合成(R)-1,2,3,4-四氢萘-2-胺特定衍生物的过程,突出了其在工业应用中的重要性。这个过程对于生产具有高化学和立体化学纯度的化合物至关重要,这在制药和其他科学应用中至关重要(Z. Han et al., 2007)。

多巴胺类化合物的合成

该化合物已被用于合成多巴胺类药物,如5-甲氧基-1,2,3,4-四氢萘-2-胺。这个过程涉及几个步骤,包括溴化、酯化和氢解,以产生生物活性化合物,展示了它在开发神经治疗药物中的实用性(Necla Öztaşkın等,2011)。

手性冠醚的制备

(R)-1,2,3,4-四氢萘-2-胺衍生物已被用于制备手性酚基冠醚。这些冠醚具有特定手性亚基,在研究分子相互作用和复杂形成方面非常有价值,特别是在立体化学和分子识别领域(K. Naemura et al., 1997)。

在二维自组装结构中的应用

已经探索了这种化合物的自组装性质,揭示了它形成手性、紧密堆积结构的能力。这个特性在纳米技术和材料科学中非常重要,其中分子的精确排列可以导致具有独特性能的新材料的开发(F. Silly et al., 2017)。

不对称合成应用

(R)-1,2,3,4-四氢萘-2-胺已被用作不对称合成中的手性辅助剂,用于立体选择性的共轭加成和立体选择性的烷基化,展示了它在不对称合成中的重要性。这种应用在生产对映纯化合物中至关重要,这是现代制药合成的关键方面(F. Orsini & Sabina Rinaldi, 1997)。

属性

IUPAC Name |

(2R)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGFVWKNXLRFIF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513124 | |

| Record name | (2R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |

CAS RN |

21966-60-9 | |

| Record name | (2R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。